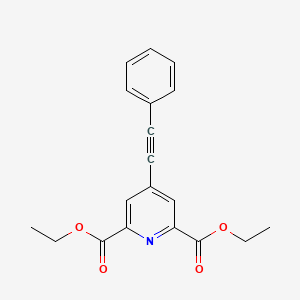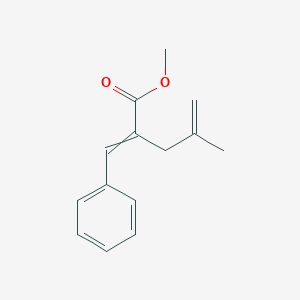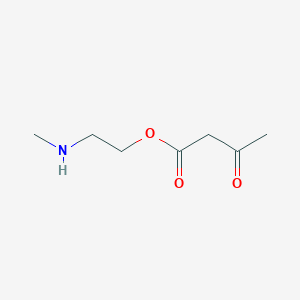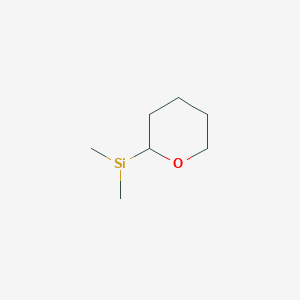
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is a fluorinated organic compound with a phosphate group. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a phosphate ester. Fluorinated compounds are known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate typically involves the following steps:
Phosphorylation: The phosphate group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and phosphorylation processes, utilizing specialized equipment to handle the highly reactive fluorine and phosphorus reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphate group or the fluorinated chain.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate involves its interaction with molecular targets and pathways. The fluorinated chain provides stability and resistance to enzymatic degradation, while the phosphate group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied fluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound with applications in industrial and scientific research.
Fluorinated phosphates: A class of compounds with similar structures and properties, used in various applications.
Uniqueness
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is unique due to its specific combination of a fluorinated chain and a phosphate group. This combination provides a balance of stability, reactivity, and versatility, making it valuable in a wide range of applications.
Propiedades
Número CAS |
113138-48-0 |
|---|---|
Fórmula molecular |
C15H15F14O4P-2 |
Peso molecular |
556.23 g/mol |
Nombre IUPAC |
(3-ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-en-6-yl) phosphate |
InChI |
InChI=1S/C15H17F14O4P/c1-3-7(4-2)5-6-8(33-34(30,31)32)9(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h7H,3-6H2,1-2H3,(H2,30,31,32)/p-2 |
Clave InChI |
KVLUCTZURWZETJ-UHFFFAOYSA-L |
SMILES canónico |
CCC(CC)CCC(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)


![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)

